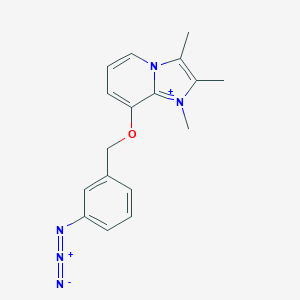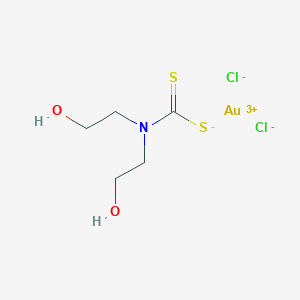![molecular formula C10H12BrN5O3S B054583 4-Bromo-5-methoxy-3-[(propan-2-yl)oxy]-N-(2H-tetrazol-5-yl)thiophene-2-carboxamide CAS No. 113589-05-2](/img/structure/B54583.png)
4-Bromo-5-methoxy-3-[(propan-2-yl)oxy]-N-(2H-tetrazol-5-yl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-5-methoxy-3-[(propan-2-yl)oxy]-N-(2H-tetrazol-5-yl)thiophene-2-carboxamide, also known as BMT-047, is a chemical compound that has been synthesized for scientific research purposes. It belongs to the class of thiophene derivatives and is known for its potential as a therapeutic agent.
Mechanism of Action
The exact mechanism of action of 4-Bromo-5-methoxy-3-[(propan-2-yl)oxy]-N-(2H-tetrazol-5-yl)thiophene-2-carboxamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes that are involved in the inflammatory response. It may also act by modulating the activity of certain neurotransmitters in the brain, leading to its potential as an analgesic and anxiolytic agent.
Biochemical and physiological effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and tumor growth in animal models. It has also been shown to reduce pain and anxiety in animal models. This compound has been shown to have a good safety profile, with no significant toxicity observed in animal studies.
Advantages and Limitations for Lab Experiments
4-Bromo-5-methoxy-3-[(propan-2-yl)oxy]-N-(2H-tetrazol-5-yl)thiophene-2-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and has a good safety profile. It has also been shown to have a number of potential therapeutic applications. However, there are some limitations to its use in lab experiments. It is not yet fully understood how it works, and more research is needed to fully explore its potential applications.
Future Directions
There are several future directions for the study of 4-Bromo-5-methoxy-3-[(propan-2-yl)oxy]-N-(2H-tetrazol-5-yl)thiophene-2-carboxamide. One area of research is to further explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory diseases. Another area of research is to better understand its mechanism of action and how it interacts with different enzymes and neurotransmitters in the body. Additionally, more research is needed to determine the optimal dosage and administration route for this compound in humans.
Synthesis Methods
4-Bromo-5-methoxy-3-[(propan-2-yl)oxy]-N-(2H-tetrazol-5-yl)thiophene-2-carboxamide can be synthesized using a multi-step process that involves the reaction of 5-bromo-2-methoxybenzoic acid with thionyl chloride to form 5-bromo-2-methoxybenzoyl chloride. The resulting compound is then reacted with 2-aminothiophene to form 5-bromo-2-methoxy-N-(thiophen-2-yl)benzamide. This compound is then reacted with sodium hydride and 2-bromo-2-methylpropane to form the final product, this compound.
Scientific Research Applications
4-Bromo-5-methoxy-3-[(propan-2-yl)oxy]-N-(2H-tetrazol-5-yl)thiophene-2-carboxamide has been studied for its potential as a therapeutic agent for various diseases. It has been shown to have anti-inflammatory and anti-tumor properties, making it a potential candidate for the treatment of cancer and other inflammatory diseases. This compound has also been studied for its potential as an analgesic and anxiolytic agent.
properties
CAS RN |
113589-05-2 |
|---|---|
Molecular Formula |
C10H12BrN5O3S |
Molecular Weight |
362.21 g/mol |
IUPAC Name |
4-bromo-5-methoxy-3-propan-2-yloxy-N-(2H-tetrazol-5-yl)thiophene-2-carboxamide |
InChI |
InChI=1S/C10H12BrN5O3S/c1-4(2)19-6-5(11)9(18-3)20-7(6)8(17)12-10-13-15-16-14-10/h4H,1-3H3,(H2,12,13,14,15,16,17) |
InChI Key |
XIKZMCFUZGLKTI-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=C(SC(=C1Br)OC)C(=O)NC2=NNN=N2 |
Canonical SMILES |
CC(C)OC1=C(SC(=C1Br)OC)C(=O)NC2=NNN=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






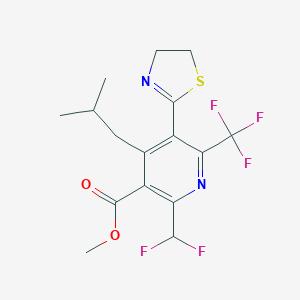


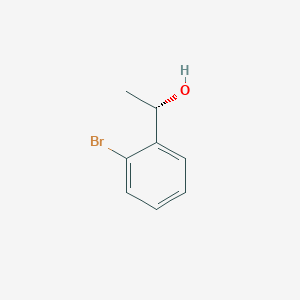
![1,4,6,7-Tetrahydroimidazo[4,5-E][1,4]diazepine-5,8-dione](/img/structure/B54513.png)


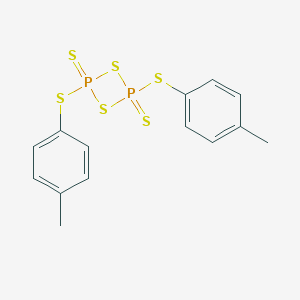
![Bicyclo[2.2.0]hexane, 2-bromo-, (1alpha,2alpha,4alpha)-(9CI)](/img/structure/B54522.png)
